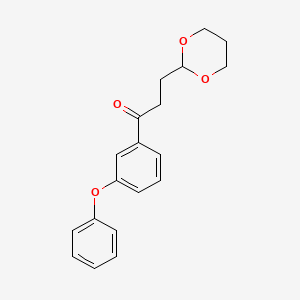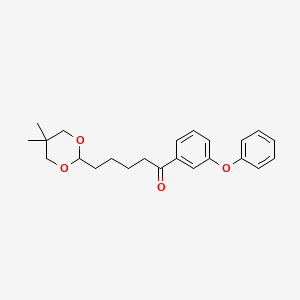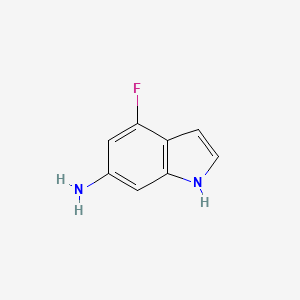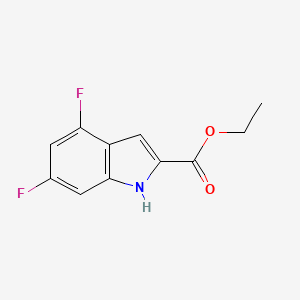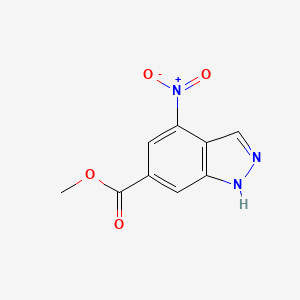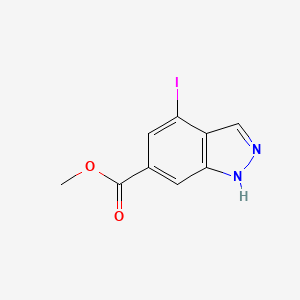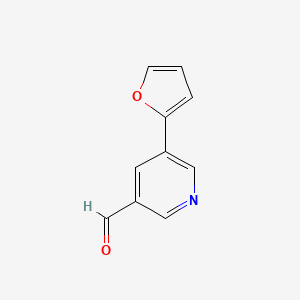
5-(Furan-2-yl)nicotinaldehyde
Vue d'ensemble
Description
5-(Furan-2-yl)nicotinaldehyde is a chemical compound with the molecular formula C10H7NO2 . It is a derivative of furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of furan derivatives has been reported in various studies. For instance, a protocol for the one-step synthesis of a similar compound, furan-2-carbaldehyde, in quantitative yield using adapted Vilsmeier conditions has been described . The product was characterized by 1H-,2H-,13C-NMR-, as well as IR and Raman spectroscopy .Molecular Structure Analysis
The molecular structure of 5-(Furan-2-yl)nicotinaldehyde can be analyzed using various spectroscopic techniques. For instance, FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques have been used to characterize and analyze furan derivatives .Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For example, the hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl has been reported, which allows for stable bio-orthogonal proximity-induced ligation .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Furan-2-yl)nicotinaldehyde can be inferred from similar furan derivatives. For instance, furan (C4H4O) is a volatile, heterocyclic, and carcinogenic chemical compound occurring in a wide range of thermally processed foods .Applications De Recherche Scientifique
Antibacterial Agents
The furan nucleus is a critical component in medicinal chemistry, particularly for its antibacterial properties. Compounds like “5-(Furan-2-yl)nicotinaldehyde” have been studied for their effectiveness against a variety of bacterial strains. For instance, furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria, which is significant given the rising concern over microbial resistance .
Synthesis of Novel Furan Derivatives
Researchers have utilized “5-(Furan-2-yl)nicotinaldehyde” in the synthesis of novel furan derivatives. These derivatives have been designed and synthesized for various purposes, including the study of their antibacterial activity. The versatility of furan compounds allows for a wide range of structural reactions, offering a broad spectrum of possibilities in organic and medicinal chemistry .
Furan-Based Drug Development
The inclusion of the furan nucleus in drug molecules has led to the development of drugs with remarkable therapeutic efficacy. “5-(Furan-2-yl)nicotinaldehyde” can be a precursor in the synthesis of drugs with diverse biological and pharmacological properties, such as anti-ulcer, diuretic, muscle relaxant, and anti-inflammatory effects .
Biomass Conversion to Chemicals
Furan derivatives are pivotal in the conversion of biomass into valuable chemicals. “5-(Furan-2-yl)nicotinaldehyde” could play a role in the manufacture of furan platform chemicals (FPCs) that are derived directly from biomass, such as furfural and 5-hydroxy-methylfurfural. These FPCs are essential for the sustainable production of a wide range of compounds beyond fuels and plastics .
Molecular Modeling and Density Functional Theory
The compound “5-(Furan-2-yl)nicotinaldehyde” is also significant in computational chemistry. It can be used in molecular modeling and density functional theory to understand the electronic structure and properties of furan derivatives. This understanding is crucial for predicting the reactivity and designing new compounds with desired characteristics .
Antimicrobial Drug Discovery
Given the urgent need for new antimicrobial compounds, “5-(Furan-2-yl)nicotinaldehyde” has been explored as a scaffold for developing new drugs. Its furan core can be modified to create compounds with distinct mechanisms of action, which is vital for treating multi-resistant infections .
Chiral Furan Synthesis
The synthesis of chiral furans is another area where “5-(Furan-2-yl)nicotinaldehyde” can be applied. Chiral compounds have significant implications in pharmaceuticals, and the ability to synthesize them from furan derivatives opens up new avenues for drug development and synthesis of bioactive molecules .
Pharmacological Research
Furan derivatives, including “5-(Furan-2-yl)nicotinaldehyde”, are known for their broad pharmacological activities. They have been used in research related to antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer drugs. This wide range of activities makes them valuable in pharmacological research for discovering new therapeutic agents .
Mécanisme D'action
- Impact on Bioavailability : Factors affecting FNA’s bioavailability include solubility, metabolism, and protein binding .
- Cellular effects of FNA are not fully elucidated. However, its diverse pharmacological properties (including antibacterial, anti-inflammatory, and anticancer potential) suggest intricate interactions with cellular components .
Pharmacokinetics
Result of Action
Orientations Futures
The use of furan derivatives is an important branch of green and sustainable chemistry. They have the potential to be applied to biologically relevant molecules or environments . The synthesis of C6-furanics inside living cells using natural metabolism, as well as further transformations to a variety of functionalized products, is a novel opportunity .
Propriétés
IUPAC Name |
5-(furan-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNONBSKOMTGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646983 | |
| Record name | 5-(Furan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)nicotinaldehyde | |
CAS RN |
887973-61-7 | |
| Record name | 5-(2-Furanyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



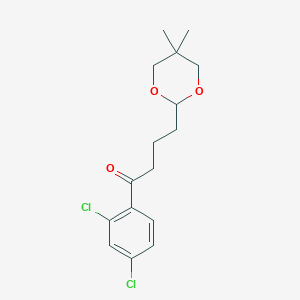




![9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene](/img/structure/B1360799.png)
![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)
